molecular formula C24H20N4O3S B2579724 Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251633-36-9

Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2579724
CAS No.: 1251633-36-9
M. Wt: 444.51
InChI Key: SLMYOEHNLVTGMH-UHFFFAOYSA-N
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Description

Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic small-molecule compound characterized by a 1,8-naphthyridine core substituted with an isopropyl carboxylate group at position 3, a methyl group at position 7, and a 2-methoxy-5-methylphenylamino moiety at position 2.

Properties

CAS No.

1251633-36-9

Molecular Formula

C24H20N4O3S

Molecular Weight

444.51

IUPAC Name

3-benzyl-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20N4O3S/c1-2-16-8-10-18(11-9-16)22-25-20(31-26-22)15-27-19-12-13-32-21(19)23(29)28(24(27)30)14-17-6-4-3-5-7-17/h3-13H,2,14-15H2,1H3

InChI Key

SLMYOEHNLVTGMH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495), a structurally distinct but functionally relevant compound. Below is a comparative analysis based on structural, metabolic, and mechanistic differences:

Structural Comparison

Feature Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)
Core structure 1,8-Naphthyridine Benzothiazole
Key substituents Isopropyl carboxylate, methyl, methoxy-methylphenylamino Amino-methylphenyl, benzothiazole hydroxylation
Molecular weight Not reported ~270 g/mol (estimated)
Metabolic site Unknown Position 6 hydroxylation (CYP1A1-dependent)

Mechanistic and Metabolic Insights

Metabolic Activation: DF 203 requires CYP1A1-mediated 6-hydroxylation for bioactivation, forming 6-OH 203, which is critical for its antitumor selectivity . CYP1A1 induction by DF 203 correlates with its cytotoxic effects in sensitive cell lines (e.g., MCF-7), while resistant lines (e.g., MDA-MB-435) lack CYP1A1 induction .

Selectivity and Resistance: DF 203’s activity is cell line-dependent, tied to CYP1A1 expression.

Structural-Activity Relationships (SAR): Benzothiazoles like DF 203 rely on planar aromatic systems for DNA intercalation or enzyme interaction. The isopropyl carboxylate group in the naphthyridine derivative could enhance solubility or modulate pharmacokinetics compared to DF 203’s hydroxylated metabolite.

Antitumor Efficacy

  • DF 203 demonstrates nanomolar potency in CYP1A1-expressing breast cancer models (e.g., MCF-7), with irreversible CYP1A1 inhibition contributing to cytotoxicity .

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